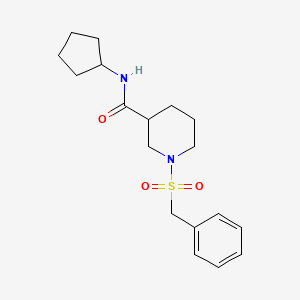
1-(benzylsulfonyl)-N-cyclopentylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities and their presence in various therapeutic agents
Preparation Methods
The synthesis of N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps, including cyclization, sulfonylation, and amidation reactionsThe final step involves the formation of the carboxamide group under specific reaction conditions .
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like iodine(III) or water radical cations.
Reduction: Reduction reactions can be carried out using reagents such as phenylsilane in the presence of iron complexes.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring, using various nucleophiles and electrophiles.
Common reagents and conditions used in these reactions include catalysts like gold(I) complexes, oxidizing agents like iodine(III), and reducing agents like phenylsilane . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-CYCLOPENTYL-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine derivatives, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound also contains a sulfonamide group and is studied for its inhibitory effects on the NLRP3 inflammasome.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Properties
Molecular Formula |
C18H26N2O3S |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-cyclopentylpiperidine-3-carboxamide |
InChI |
InChI=1S/C18H26N2O3S/c21-18(19-17-10-4-5-11-17)16-9-6-12-20(13-16)24(22,23)14-15-7-2-1-3-8-15/h1-3,7-8,16-17H,4-6,9-14H2,(H,19,21) |
InChI Key |
YCDWLJXCTUYULF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















